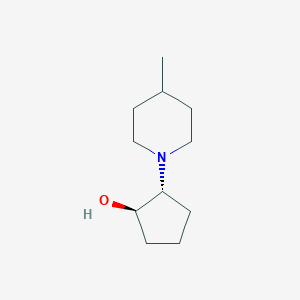

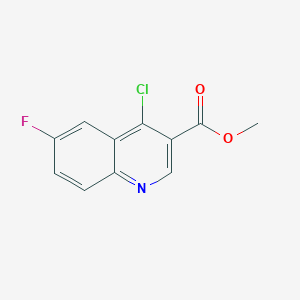

1-(2,6-Difluorobenzyl)pyrrolidin-3-ol

Übersicht

Beschreibung

1-(2,6-Difluorobenzyl)pyrrolidin-3-ol, or DFBP, is a fluorinated pyrrolidin-3-ol derivative that has recently been gaining attention as a versatile synthetic compound. DFBP is a highly fluorinated analogue of the pyrrolidin-3-ols, which are a class of compounds that have been widely used in medicinal and synthetic organic chemistry. This molecule has a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. DFBP is also being investigated for its potential use in biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

Organocatalysis and Asymmetric Synthesis

1-(2,6-Difluorobenzyl)pyrrolidin-3-ol may find applications in organocatalysis and asymmetric synthesis, akin to derivatives of pyrrolidine that have been studied for their catalytic capabilities. For example, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a structurally related compound, has shown effectiveness in catalyzing asymmetric Michael addition reactions, achieving good to high yield and excellent enantioselectivities. Such catalysts often rely on hydrogen bonding between the catalyst and reactants for their function, providing insights into the catalyzing mechanism of similar compounds (Cui Yan-fang, 2008).

Conformational Studies and Molecular Interactions

Studies on compounds with structural similarities to this compound, such as 1-(5-methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol, have emphasized the importance of intramolecular OH⋯N hydrogen bonding in determining conformational properties. This suggests potential areas of research into the conformational behavior and molecular interactions of this compound and its derivatives, which could be crucial for their applications in designing new molecules with specific properties (S. Laurella, M. Erben, 2016).

Molecular Modeling and Polymorphism

The study of polymorphism in related compounds provides insights into how this compound could be explored for its polymorphic forms. For instance, N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide has been synthesized and characterized, revealing its crystallization in two polymorphic forms. Such investigations highlight the significance of molecular geometry, vibrational frequencies, and hydrogen bonding interactions, which could be relevant for understanding the physical properties of this compound (N. Özdemir, O. Dayan, B. Çetinkaya, Cahit Akgül, 2012).

Anticancer Potential

Research into pyrrolyl-pyridine heterocyclic compounds, which share a structural motif with this compound, has identified significant anticancer activity against human cervical and breast cancer cell lines. This suggests that derivatives of this compound could be explored for their bioisosteric properties and potential as anticancer agents, highlighting the importance of synthetic chemistry in developing new therapeutic molecules (N. Mallisetty, H. Ganipisetti, D. Majhi, Venkata Nagendra Kumar Putta, 2023).

Eigenschaften

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-10-2-1-3-11(13)9(10)7-14-5-4-8(15)6-14/h1-3,8,15H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBMILZEIOQPDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S)-2-[benzyl(ethyl)amino]cyclohexan-1-ol](/img/structure/B1474437.png)

![(1R,2R)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474441.png)

![(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474448.png)

![(1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474451.png)

![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474453.png)

![(1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474455.png)

![(1R,2R)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474456.png)

![(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474457.png)